![molecular formula C33H25NO3 B4772462 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4772462.png)
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
Overview
Description
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione, also known as EMIQ, is a synthetic compound that has gained attention due to its potential therapeutic properties. EMIQ belongs to the family of isoindole-1,3-diones and has been studied for its anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is not fully understood. However, it is believed that 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione exerts its effects by modulating various signaling pathways involved in inflammation and oxidative stress. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress.
Advantages and Limitations for Lab Experiments
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has also been shown to have low toxicity and is well-tolerated by cells and animals. However, 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for research on 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione. One area of interest is the development of 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione-based therapies for inflammatory and oxidative stress-related diseases such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is the optimization of 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione synthesis and formulation to improve its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione and its effects on various signaling pathways.
Scientific Research Applications
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been extensively studied for its potential therapeutic properties. Several studies have shown that 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
3-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-phenylbenzo[f]isoindole-4,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25NO3/c1-3-21-13-15-23(16-14-21)31-29-28(32(35)26-11-7-8-12-27(26)33(29)36)30(22-9-5-4-6-10-22)34(31)24-17-19-25(37-2)20-18-24/h4-20H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZKROXSEWOEFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-2-(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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